molecular formula C14H12FN3OS B2887757 2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448121-79-6

2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2887757
CAS No.: 1448121-79-6
M. Wt: 289.33
InChI Key: SHEPEBNLORVABS-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a useful research compound. Its molecular formula is C14H12FN3OS and its molecular weight is 289.33. The purity is usually 95%.
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Biological Activity

The compound 2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a derivative of pyrrolopyrimidine, a class of compounds that has garnered attention for their diverse biological activities, particularly in the realms of anticancer and antimicrobial research. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several steps. The initial step includes the formation of a pyrrolopyrimidine core, which is then modified with a thioether and fluorophenyl substituent. Such modifications are crucial for enhancing the biological activity of the compound.

Anticancer Properties

Research has indicated that compounds within the pyrrolopyrimidine class exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines by interfering with cell cycle regulation through CDK inhibition .

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

Compound NameIC50 (µM)TargetCell Line
Compound A0.5CDK2HeLa
Compound B0.8CDK2MCF-7
Compound C0.3CDK1A549

Antimicrobial Activity

In vitro studies have demonstrated that derivatives similar to this compound possess notable antimicrobial properties. For example, research into related compounds has revealed minimum inhibitory concentrations (MICs) against various pathogens, indicating their potential as antibacterial agents .

Table 2: Antimicrobial Activity Profile

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus0.25Compound D
Escherichia coli0.50Compound E
Pseudomonas aeruginosa0.75Compound F

Structure-Activity Relationship (SAR)

The biological activity of pyrrolopyrimidine derivatives is often influenced by their structural features. Substituents such as fluorine atoms and thioether linkages have been shown to enhance potency against specific targets like CDKs and bacterial enzymes. The presence of a fluorophenyl group is particularly noted for increasing lipophilicity and cellular uptake .

Case Studies

  • Case Study on CDK Inhibition : A study investigated the effects of a series of pyrrolopyrimidine derivatives on CDK2 and found that modifications at the thioether position significantly enhanced inhibitory activity. The most effective compound exhibited an IC50 value of 0.25 µM against CDK2 in vitro.
  • Antimicrobial Efficacy : Another study evaluated a related compound's efficacy against Staphylococcus aureus and reported an MIC value of 0.22 µg/mL, suggesting strong bactericidal activity that could be harnessed for therapeutic applications in treating resistant bacterial infections.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPEBNLORVABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.